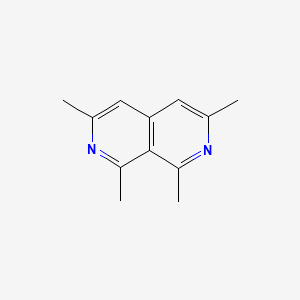![molecular formula C21H18O4 B13934287 4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B13934287.png)
4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde is an organic compound with a complex structure that includes hydroxyl, methoxy, and carboxaldehyde functional groups
准备方法
The synthesis of 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatizations.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde involves its interaction with molecular targets such as enzymes or receptors. For example, it can act as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.
相似化合物的比较
Similar compounds to 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde include:
3-Formylphenylboronic acid: Used in organic synthesis and enzyme inhibition studies.
4-Formylphenylboronic acid: Similar applications as 3-formylphenylboronic acid but with different structural properties.
1-(4-tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl ethenone: Used in materials science and organic synthesis.
The uniqueness of 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
属性
分子式 |
C21H18O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-hydroxy-3-methoxy-5-(3-phenylmethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C21H18O4/c1-24-20-12-17(10-18(13-22)21(20)23)16-8-5-9-19(11-16)25-14-15-6-3-2-4-7-15/h2-13,23H,14H2,1H3 |
InChI 键 |
JNYUABSWGYULMD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1O)C=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



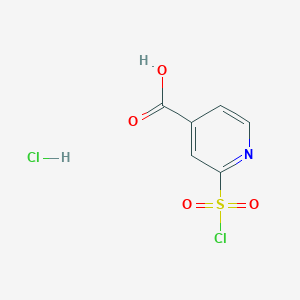
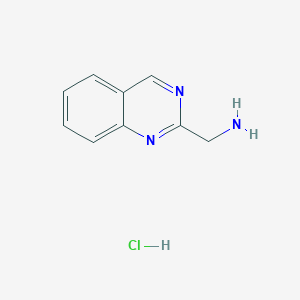
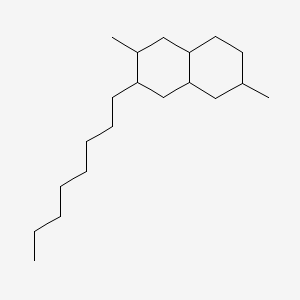
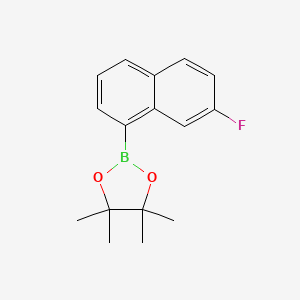
![Methyl 4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B13934235.png)
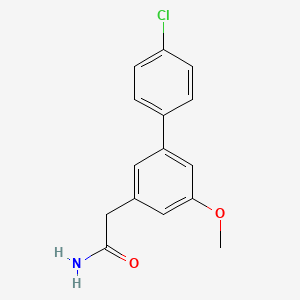
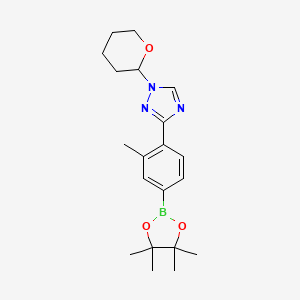
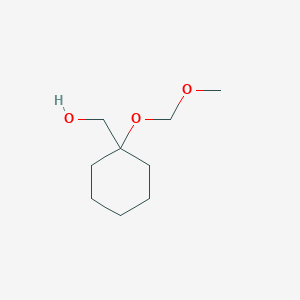
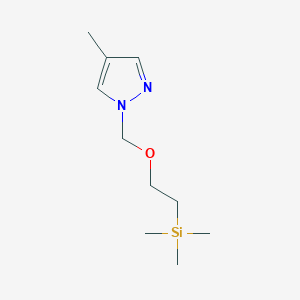
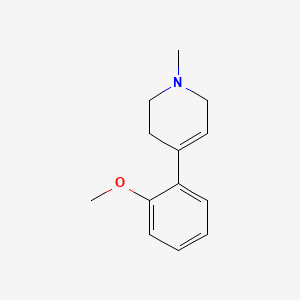
![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
![N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B13934285.png)
